molecular formula C31H44O4 B1675211 LG190155 CAS No. 233268-78-5

LG190155

Cat. No.: B1675211
CAS No.: 233268-78-5
M. Wt: 480.7 g/mol
InChI Key: WBLVHHHWMJPSGY-UHFFFAOYSA-N
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Description

LG190155 is a complex organic compound characterized by its branched hydrocarbon structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LG190155 typically involves multi-step organic reactions. The process begins with the preparation of the core pentane structure, followed by the introduction of the phenyl groups and the subsequent addition of the oxobutoxy substituents. Common reagents used in these reactions include alkyl halides, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure efficient production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

LG190155 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield simpler hydrocarbon structures.

    Substitution: The phenyl and oxobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

LG190155 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which LG190155 exerts its effects involves interactions with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2,3-diphenylbutane: Another branched hydrocarbon with similar structural features.

    3,3-Bis(4-hydroxyphenyl)pentane: A compound with hydroxyl groups instead of oxobutoxy substituents.

Uniqueness

LG190155 is unique due to its specific combination of phenyl and oxobutoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

233268-78-5

Molecular Formula

C31H44O4

Molecular Weight

480.7 g/mol

IUPAC Name

1-[4-[3-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C31H44O4/c1-11-31(12-2,23-13-15-25(21(3)17-23)34-19-27(32)29(5,6)7)24-14-16-26(22(4)18-24)35-20-28(33)30(8,9)10/h13-18H,11-12,19-20H2,1-10H3

InChI Key

WBLVHHHWMJPSGY-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LG190155;  LG-190155;  LG 190155;  CAS# 233268-78-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 7 was prepared analogously to Compound 4 except that the compound of Example 3 (6) was used instead of the compound of Example 1 (3). 1HNMR (CDCl3) δ: 6.89 (m, 4 H, Ar—H), 6.49 (d, J=8.3 Hz, 2 H, Ar—H), 4.82 (s, 4 H, CH2O), 2.23 (s, 6 H, Ar—CH3), 2.00 (q, J=7.3 Hz, 4 H, CH2CH3), 1.23 (s, 18 H, t-Bu), 0.58 (t, J=7.3 Hz, 6 H, CH2CH3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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